molecular formula C13H14N4O B1670730 1,5-Diphenylcarbazide CAS No. 140-22-7

1,5-Diphenylcarbazide

Cat. No.: B1670730
CAS No.: 140-22-7
M. Wt: 242.28 g/mol
InChI Key: KSPIHGBHKVISFI-UHFFFAOYSA-N
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Description

1,5-Diphenylcarbazide is a chemical compound belonging to the group of carbazides. It is known for its use as a colorimetric reagent, particularly in the determination of trace metals. The compound has a structural formula similar to that of diphenylcarbazone and can be easily converted into it by oxidation .

Mechanism of Action

Target of Action

1,5-Diphenylcarbazide (DPC) is a chemical compound that primarily targets certain heavy metal ions, such as Chromium (VI), Mercury (II), Cadmium, Osmium, Rubidium, and Technetium . These heavy metal ions are the primary targets due to their ability to form colored complex compounds with DPC .

Mode of Action

The interaction of DPC with its targets involves a redox reaction. When DPC reacts with Chromium (VI) compounds, such as chromates or dichromates, it produces diphenylcarbazone, which forms a red-violet complex with the chromium compounds . Similarly, DPC has been widely used in the chemical lab to detect Mercury (II) compounds . The DPC reagent is typically used either as a 1% to 0.25% solution in some organic solvent, or in the form of test-strip paper for detection of heavy metals in drinking water at home .

Biochemical Pathways

The biochemical pathways affected by DPC primarily involve the detection and quantification of heavy metal ions. The formation of colored complexes allows for the photometric determination of these ions . This is particularly useful in environmental monitoring and industrial applications where the presence of heavy metals needs to be detected and quantified.

Pharmacokinetics

It is known that dpc is a white solid that is scarcely soluble in water, but readily soluble in organic solvents like acetone, hot ethanol, and acetic acid . This suggests that its bioavailability may be influenced by the solvent used.

Result of Action

The result of DPC’s action is the formation of colored complexes with certain heavy metal ions. This color change allows for the visual detection and quantification of these ions. For example, the reaction of DPC with Chromium (VI) compounds produces a red-violet complex . This color change can be easily detected, allowing for the rapid and sensitive detection of Chromium (VI) ions.

Action Environment

The action of DPC can be influenced by environmental factors. For instance, DPC oxidizes to Diphenylcarbazone when exposed to light and air, turning pink in the process . This suggests that the efficacy and stability of DPC can be affected by environmental conditions such as light and air exposure. Furthermore, the sensitivity of the DPC reagent is very high, with a sensitivity threshold at 0.000,000,05 g/ml for Chromium (VI) ions, and 0.000,002 g/ml for Mercury (II) ions . This indicates that even trace amounts of these ions in the environment can trigger the action of DPC.

Biochemical Analysis

Biochemical Properties

1,5-Diphenylcarbazide forms colored complex compounds with certain metal ions . It is used as a redox indicator and for the photometric determination of certain heavy metal ions, like those of Chromium, Mercury, Cadmium, Osmium, Rubidium, Technetium, and more . It reacts with Chromium (VI) compounds, such as chromates or dichromates, producing diphenylcarbazone, which forms a red-violet complex with the chromium compounds .

Cellular Effects

In the context of cellular effects, this compound has been used in the estimation of Hg (II) ions by differential pulse voltammetry . It has also been used in the fabrication of gold nanoparticles that can be employed for the detection of chromium (VI) ions via colorimetry .

Molecular Mechanism

This compound has a structural formula similar to that of diphenylcarbazone and can be easily converted into it by oxidation . It forms colored complex compounds with certain metal ions . When reacted with Chromium (VI) compounds, such as chromates or dichromates, it produces diphenylcarbazone, which forms a red-violet complex with the chromium compounds .

Temporal Effects in Laboratory Settings

It is known that this compound oxidizes to Diphenylcarbazone when exposed to light and air, turning pink in the process .

Metabolic Pathways

It is known that this compound is used in the photometric determination of certain heavy metal ions .

Transport and Distribution

It is known that this compound is scarcely soluble in water, but readily soluble in organic solvents like acetone, hot ethanol, and acetic acid .

Subcellular Localization

Given its use in the detection of certain heavy metal ions, it may be localized in areas of the cell where these ions are present .

Preparation Methods

1,5-Diphenylcarbazide can be synthesized by reacting phenylhydrazine with urea. The reaction typically involves adding phenylhydrazine and urea to xylene and refluxing the mixture for 32 hours. After the reaction, the mixture is left overnight to complete the synthesis . Industrial production methods may vary, but the fundamental reaction conditions remain similar.

Scientific Research Applications

1,5-Diphenylcarbazide is widely used in scientific research for its ability to detect and quantify trace metals. Some of its applications include:

Comparison with Similar Compounds

1,5-Diphenylcarbazide is similar to diphenylcarbazone in terms of its structural formula and chemical properties. Both compounds can be used as colorimetric reagents for the detection of metal ions. this compound is unique in its ability to be easily converted into diphenylcarbazone by oxidation . Other similar compounds include:

Properties

IUPAC Name

1,3-dianilinourea
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InChI

InChI=1S/C13H14N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
Source PubChem
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InChI Key

KSPIHGBHKVISFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
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DSSTOX Substance ID

DTXSID7059690
Record name Carbonic dihydrazide, 2,2'-diphenyl-
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Molecular Weight

242.28 g/mol
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Physical Description

White solid; gradually becomes pink; [Merck Index] Decomposes in light; [Hawley] Water insoluble; [MSDSonline]
Record name 1,5-Diphenylcarbazide
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CAS No.

140-22-7
Record name Diphenylcarbazide
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Record name Diphenylcarbazide
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Record name 1,5-Diphenylcarbazide
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Record name Carbonic dihydrazide, 2,2'-diphenyl-
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Record name Carbonic dihydrazide, 2,2'-diphenyl-
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Record name 1,5-diphenylcarbonohydrazide
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Record name 1,5-DIPHENYLCARBAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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